molecular formula C15H19NO B1656950 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol CAS No. 54848-20-3

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol

Cat. No. B1656950
CAS RN: 54848-20-3
M. Wt: 229.32 g/mol
InChI Key: JAUDIHDLPBJLBV-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol is a chemical compound with the molecular formula C15H19NO . It has a molecular weight of 229.32 . The CAS number for this compound is 54848-20-3 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol contains a total of 37 bonds. These include 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

The boiling point of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol is predicted to be 380.6±42.0 °C . The density is predicted to be 1.10±0.1 g/cm3 . The pKa value is predicted to be 12.65±0.20 .

properties

IUPAC Name

1-ethyl-4-(2-phenylethynyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-16-12-10-15(17,11-13-16)9-8-14-6-4-3-5-7-14/h3-7,17H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUDIHDLPBJLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C#CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369617
Record name 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol

CAS RN

54848-20-3
Record name 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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